O-stearoyl l-ascorbate
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Overview
Description
O-stearoyl l-ascorbate, also known as 6-O-stearoyl l-ascorbate, is a lipophilic derivative of l-ascorbic acid (vitamin C). This compound is commercially used in various industries, particularly in food and cosmetics, due to its fat-soluble antioxidant properties. It is designed to overcome the limitations of l-ascorbic acid, such as its instability and water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-stearoyl l-ascorbate is synthesized through the esterification of l-ascorbic acid with stearic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is carried out in an organic solvent like dichloromethane or chloroform to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: O-stearoyl l-ascorbate primarily undergoes oxidation and hydrolysis reactions. The oxidation process involves the formation of free radicals, which can further react with other molecules, leading to the formation of lipid peroxides .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of initiators like lipid or organic peroxyl radicals.
Major Products Formed:
Oxidation: Lipid peroxides and other oxidative by-products.
Hydrolysis: L-ascorbic acid and stearic acid.
Scientific Research Applications
Mechanism of Action
O-stearoyl l-ascorbate exerts its effects through several mechanisms:
Antioxidant Activity: It acts as a scavenger of free radicals, preventing oxidative damage to lipids and other biomolecules.
Collagen Synthesis: The ascorbic acid moiety promotes collagen production through the upregulation of ten-eleven translocation-2 (TET2) enzyme.
Anti-inflammatory Action: The compound inhibits nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through the activation of nuclear receptor subfamily 4 group A member 1 (NR4A1), reducing inflammation.
Comparison with Similar Compounds
O-stearoyl l-ascorbate is unique due to its lipophilic nature, which enhances its solubility in fats and oils. This property distinguishes it from other derivatives of l-ascorbic acid, such as:
Ascorbyl Palmitate: Another fat-soluble derivative of l-ascorbic acid, used primarily in cosmetics and food as an antioxidant.
Ascorbyl Isostearate: Similar to this compound, it is used in skincare products for its antioxidant and collagen-promoting properties.
Ascorbyl Stearate: Used as an antioxidant food additive and in cosmetics, it shares similar properties with this compound but differs in its specific fatty acid component.
Biological Activity
O-stearoyl L-ascorbate, also known as stearoyl ascorbate, is a lipophilic derivative of L-ascorbic acid (vitamin C) that has garnered attention for its diverse biological activities. This compound exhibits unique properties due to its amphiphilic nature, which enhances its ability to penetrate cellular membranes and exert various biochemical effects. This article delves into the biological activities of this compound, focusing on its antioxidative properties, anticancer effects, and applications in food systems.
Chemical Structure and Properties
This compound is formed by esterification of the hydroxyl group at the 6-position of L-ascorbic acid with stearic acid. This modification increases the lipophilicity of the compound, facilitating its absorption and bioavailability in biological systems. The structural formula can be represented as follows:
Antioxidative Properties
One of the primary biological activities of this compound is its antioxidative capability. It acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) and preventing lipid peroxidation in various biological systems.
Table 1: Comparison of Antioxidative Activity
The stoichiometry of radical trapping indicates that this compound can trap two radicals per molecule, demonstrating superior antioxidative efficiency compared to its parent compound, L-ascorbic acid.
Anticancer Effects
Research has shown that this compound possesses significant anticancer properties. A study focused on cervical cancer cells (HeLa) demonstrated that treatment with this compound resulted in dose-dependent inhibition of cell proliferation and induction of apoptosis. The mechanism involves:
- Increased ROS Generation : this compound enhances ROS levels, leading to oxidative stress that triggers apoptotic pathways.
- Cell Cycle Interference : The compound induces cell cycle arrest at the sub-G0/G1 phase.
- Modulation of Membrane Fluidity : Changes in membrane permeability and fluidity were noted, further contributing to its cytotoxic effects.
Case Study: HeLa Cell Line
In a controlled experiment, HeLa cells were treated with varying concentrations of this compound (0 to 300 µM). The results indicated a significant decrease in cell viability, confirmed by MTT assays and flow cytometry analysis:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 90 |
100 | 75 |
150 | 60 |
200 | 40 |
300 | 20 |
These findings underscore the potential use of this compound as an anticancer agent.
Applications in Food Systems
This compound is also utilized in food technology due to its antioxidative properties. It helps in preserving food quality by preventing oxidative degradation of lipids and maintaining color stability during storage.
Table 2: Efficacy in Food Preservation
Food Matrix | Treatment | Effect on Lipid Oxidation |
---|---|---|
Minced Rabbit Meat | This compound (0.1%) | Reduced TBARS levels |
Control | None | Increased TBARS levels |
The application of this compound in food products has been shown to enhance oxidative stability without compromising sensory qualities.
Properties
CAS No. |
51222-59-4 |
---|---|
Molecular Formula |
C24H42O7 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] octadecanoate |
InChI |
InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(27)30-23-21(28)24(29)31-22(23)19(26)18-25/h19,22,25-26,28H,2-18H2,1H3/t19-,22+/m0/s1 |
InChI Key |
UWOOMFJLKNMGRW-SIKLNZKXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)O[C@@H]1[C@H](CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1=C(C(=O)OC1C(CO)O)O |
Origin of Product |
United States |
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